2-(4-Methanesulfonyl-1H-pyrazol-1-yl)acetic acid
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Overview
Description
“2-(4-Methanesulfonyl-1H-pyrazol-1-yl)acetic acid” is a chemical compound with the CAS Number: 1934451-01-0 . It has a molecular weight of 204.21 and its IUPAC name is 2-(4-(methylsulfonyl)-1H-pyrazol-1-yl)acetic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H8N2O4S/c1-13(11,12)5-2-7-8(3-5)4-6(9)10/h2-3H,4H2,1H3,(H,9,10) . This indicates the molecular formula of the compound is C6H8N2O4S .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . The compound has a molecular weight of 204.21 . No additional physical or chemical properties were found in the search results.Scientific Research Applications
Catalytic Applications :
- Copper methanesulfonate–acetic acid has been used as a novel catalytic system for tetrahydropyranylation of alcohols and phenols. This process occurs at room temperature under solvent-free conditions, yielding tetrahydropyranyl ethers from both alcohols and phenols (Wang, Song, Gong, & Jiang, 2007).
Chemical Synthesis :
- In the oxidative condensation of methane to acetic acid, acetic acid, a significant petrochemical, is produced directly from methane using a catalytic process. This innovative method involves the selective oxidative condensation of two methane molecules at 180°C in liquid sulfuric acid, catalyzed by palladium (Periana et al., 2003).
- Methanesulfonic acid has been utilized in the reductive ring-opening of O-benzylidene acetals. This process, involving sodium cyanoborohydride in THF, demonstrates methanesulfonic acid's efficiency and convenience as a substitute for ethereal HCl (Zinin et al., 2007).
Microbial Metabolism :
- Methanesulfonic acid is a key intermediate in the biogeochemical cycling of sulfur and is used by diverse aerobic bacteria as a source of sulfur for growth. It is formed from the oxidation of atmospheric dimethyl sulfide and deposited on the Earth in various forms. However, it is not known to be used by anaerobes (Kelly & Murrell, 1999).
Environmental Chemistry :
- Methanesulfonic acid/SiO2 has been found to be an effective combination for the synthesis of 2-substituted aromatic and aliphatic benzothiazoles from carboxylic acids. This process is notable for its simplicity, use of widely available carboxylic acids, and easy handling of reaction conditions (Sharghi & Asemani, 2009).
Safety and Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating it may cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Properties
IUPAC Name |
2-(4-methylsulfonylpyrazol-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4S/c1-13(11,12)5-2-7-8(3-5)4-6(9)10/h2-3H,4H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBKKKTUUYYRQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CN(N=C1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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